molecular formula C14H12Cl2 B1213870 Benzene, 1,1'-ethylidenebis(4-chloro- CAS No. 3547-04-4

Benzene, 1,1'-ethylidenebis(4-chloro-

Cat. No.: B1213870
CAS No.: 3547-04-4
M. Wt: 251.1 g/mol
InChI Key: KTEARTXATWOYDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzene, 1,1’-ethylidenebis(4-chloro-) typically involves the reaction of 4-chlorobenzophenone with a suitable reducing agent. One common method is the reduction of 4-chlorobenzophenone using zinc dust and acetic acid, which yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzene, 1,1’-ethylidenebis(4-chloro-) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1,1’-ethylidenebis(4-chloro-) has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Research studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: While not widely used in clinical settings, it has been studied for its potential pharmacological properties and effects on human health.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-ethylidenebis(4-chloro-) involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Benzene, 1,1’-ethylidenebis(4-chloro-) can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of Benzene, 1,1’-ethylidenebis(4-chloro-) in various scientific and industrial contexts.

Properties

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEARTXATWOYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063069
Record name Benzene, 1,1'-ethylidenebis(4-chloro-
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Molecular Weight

251.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

A metabolite and environmental degradation product of the insecticide DDT.
Record name DDE
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CAS No.

3547-04-4
Record name DDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Bis(4-chlorophenyl)ethane
Source CAS Common Chemistry
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Record name Benzene, 1,1'-ethylidenebis(4-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-ethylidenebis(4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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